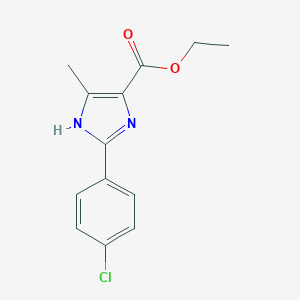

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

描述

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a methyl group attached to the imidazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone. In this case, 4-chlorobenzaldehyde is used.

Esterification: The resulting imidazole derivative is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

化学反应分析

Nucleophilic Substitution Reactions

The chlorophenyl group and imidazole ring enable nucleophilic substitutions under specific conditions:

- Sulfonation : Reaction with chlorosulfonic acid forms sulfonyl chloride intermediates, which further react with amines to yield sulfonamide derivatives .

- Amination : The imidazole nitrogen can undergo alkylation or arylation using alkyl halides or aryl boronic acids under transition-metal catalysis .

Example conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Sulfonation | ClSO₃H, reflux, 3 hrs | Sulfonyl chloride intermediate | 53.5% |

| Sulfonamide formation | Ethylamine, CHCl₃, room temperature | N-ethylsulfonamide derivative | 68% |

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:

- Acidic Hydrolysis : HCl (6 M) at reflux for 12 hrs converts the ester to 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid .

- Basic Hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C for 8 hrs yields the sodium carboxylate salt .

Kinetic data :

Grignard Reactions

The imidazole ring participates in nucleophilic additions with Grignard reagents:

- Methylmagnesium Bromide : Reacts at the C-5 position in THF at −78°C to form a tertiary alcohol derivative .

Experimental protocol :

- Cool THF solution of the compound to −78°C under argon.

- Add CH₃MgBr dropwise, stir for 2 hrs.

- Quench with NH₄Cl(aq), extract with ethyl acetate.

- Yield: 64% after column chromatography .

Coordination Chemistry

The imidazole nitrogen coordinates with transition metals, forming stable complexes:

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution, directed by the methyl and ester groups:

- Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-2 position .

- Halogenation : Br₂ in acetic acid adds bromine at C-5 .

Regioselectivity :

- Methyl (activating) and ester (deactivating) groups create mixed directing effects, favoring substitution at C-2 and C-5 .

Reduction and Oxidation

- Ester Reduction : LiAlH₄ in dry ether reduces the ester to a primary alcohol () .

- Imidazole Oxidation : H₂O₂ in acetic acid oxidizes the imidazole ring to form N-oxide derivatives .

Comparative Reactivity with Analogues

科学研究应用

Pharmaceutical Applications

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate exhibits significant potential as a pharmaceutical agent. Its imidazole structure is known for its bioactive properties, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. This compound has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases such as arthritis .

Anticancer Potential

Another promising application is in oncology. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent .

Material Science Applications

The unique chemical structure of this compound also lends itself to various applications in material science.

Corrosion Inhibitors

Imidazole derivatives are widely used as corrosion inhibitors in metal protection. The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion, particularly in copper components used in electronic devices .

Organic Solderability Preservatives

In the field of electronics, this compound is utilized as an organic solderability preservative (OSP). It helps maintain the integrity of copper surfaces on printed circuit boards (PCBs) by forming a self-assembling film that protects against environmental degradation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various concentrations of this compound against E. coli. Results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) established at 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Corrosion Protection

Field tests on copper wires treated with this compound demonstrated significantly improved resistance to corrosion compared to untreated samples over a six-month period.

作用机制

The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds also contain a 4-chlorophenyl group but have a thiadiazole ring instead of an imidazole ring. They exhibit different biological activities and applications.

Phenoxy Acetamide Derivatives: These compounds have a phenoxy group and an acetamide moiety, showing distinct pharmacological properties compared to imidazole derivatives.

生物活性

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 213.63 g/mol

- CAS Number : 51605-32-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chloroaniline with ethyl isocyanoacetate under controlled conditions. The process can be summarized as follows:

- Formation of Imidazole Ring : The initial reaction involves the cycloaddition of isocyanoacetate with an appropriate aniline derivative.

- Carboxylation : Subsequent steps involve the introduction of the carboxylate group to form the final product.

This method has been optimized for yield and purity, demonstrating significant improvements over previous synthetic routes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was tested against various strains of bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicate that the compound has moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against HIV. The compound was found to inhibit HIV integrase activity, which is crucial for viral replication:

| Compound | Percentage Inhibition (%) | CC₅₀ (µM) |

|---|---|---|

| This compound | 52 | >200 |

| Control Compound (MUT101) | 90 | - |

The percentage inhibition indicates that while the compound shows promise, further optimization is necessary to enhance its efficacy and reduce cytotoxicity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against clinical isolates of bacteria. It reported significant zones of inhibition, particularly against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial strains .

- Evaluation in HIV Models : Another study focused on the compound's role in inhibiting HIV integrase interactions. Results showed that it could disrupt critical viral processes, although it required further testing to assess its safety profile and therapeutic window .

属性

IUPAC Name |

ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIESGPVHEATPDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445469 | |

| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-47-9 | |

| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。